molecular formula C9H14N2 B8641286 (1S)-1-Phenylpropane-1,3-diamine

(1S)-1-Phenylpropane-1,3-diamine

Cat. No. B8641286
M. Wt: 150.22 g/mol
InChI Key: PLDPCRJUQLPMNU-VIFPVBQESA-N
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Patent
US04193905

Procedure details

73 g (0.5 mol) of 5-phenyl-2-pyrazoline are hydrogenated in 400 ml of methanol saturated with ammonia with 10 g of freshly prepared Raney nickel for 5 hours at 80° C./100 atmospheres. The Raney nickel is filtered off on a suction filter containing a layer of kieselguhr. The solvent is removed from the filtrate in a rotary evaporator and the residue is distilled in a simple distillation apparatus and then through a 25 cm Vigreux column. This gives 66 g=88% of theory of a colourless oil with a boiling point under 0.0004 mm of 73° C. (literature: boiling point under 21 mm, 138°-141° C.).
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[NH:11][N:10]=[CH:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N>CO.[Ni]>[C:1]1([CH:7]([NH2:11])[CH2:8][CH2:9][NH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CC=NN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The Raney nickel is filtered off on a suction
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
containing a layer of kieselguhr
CUSTOM
Type
CUSTOM
Details
The solvent is removed from the filtrate in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in a simple distillation apparatus
CUSTOM
Type
CUSTOM
Details
under 0.0004 mm of 73° C. (literature: boiling point under 21 mm, 138°-141° C.)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(CCN)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04193905

Procedure details

73 g (0.5 mol) of 5-phenyl-2-pyrazoline are hydrogenated in 400 ml of methanol saturated with ammonia with 10 g of freshly prepared Raney nickel for 5 hours at 80° C./100 atmospheres. The Raney nickel is filtered off on a suction filter containing a layer of kieselguhr. The solvent is removed from the filtrate in a rotary evaporator and the residue is distilled in a simple distillation apparatus and then through a 25 cm Vigreux column. This gives 66 g=88% of theory of a colourless oil with a boiling point under 0.0004 mm of 73° C. (literature: boiling point under 21 mm, 138°-141° C.).
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[NH:11][N:10]=[CH:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N>CO.[Ni]>[C:1]1([CH:7]([NH2:11])[CH2:8][CH2:9][NH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CC=NN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The Raney nickel is filtered off on a suction
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
containing a layer of kieselguhr
CUSTOM
Type
CUSTOM
Details
The solvent is removed from the filtrate in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in a simple distillation apparatus
CUSTOM
Type
CUSTOM
Details
under 0.0004 mm of 73° C. (literature: boiling point under 21 mm, 138°-141° C.)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(CCN)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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